4-(Furan-2-yl)-5-methylpyrrolidin-2-one 4-(Furan-2-yl)-5-methylpyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 1477718-83-4
VCID: VC2943699
InChI: InChI=1S/C9H11NO2/c1-6-7(5-9(11)10-6)8-3-2-4-12-8/h2-4,6-7H,5H2,1H3,(H,10,11)
SMILES: CC1C(CC(=O)N1)C2=CC=CO2
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol

4-(Furan-2-yl)-5-methylpyrrolidin-2-one

CAS No.: 1477718-83-4

Cat. No.: VC2943699

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

4-(Furan-2-yl)-5-methylpyrrolidin-2-one - 1477718-83-4

Specification

CAS No. 1477718-83-4
Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
IUPAC Name 4-(furan-2-yl)-5-methylpyrrolidin-2-one
Standard InChI InChI=1S/C9H11NO2/c1-6-7(5-9(11)10-6)8-3-2-4-12-8/h2-4,6-7H,5H2,1H3,(H,10,11)
Standard InChI Key GKTYXTCYDJXAAS-UHFFFAOYSA-N
SMILES CC1C(CC(=O)N1)C2=CC=CO2
Canonical SMILES CC1C(CC(=O)N1)C2=CC=CO2

Introduction

Structural Characteristics and Properties

4-(Furan-2-yl)-5-methylpyrrolidin-2-one belongs to the class of pyrrolidinones, featuring a five-membered pyrrolidine ring with a ketone group at the 2-position. The compound is characterized by the presence of a furan-2-yl substituent at position 4 and a methyl group at position 5. This structural arrangement bears similarity to other furan-substituted pyrrolidinones that have demonstrated biological activity in various therapeutic contexts .

Physical and Chemical Properties

The compound possesses a molecular structure that combines the pyrrolidinone core with a furan ring, creating a bicyclic system with potential for hydrogen bonding. While specific data for 4-(Furan-2-yl)-5-methylpyrrolidin-2-one is limited in the provided search results, we can extrapolate certain properties from related compounds. Based on structural analogs, the estimated molecular weight would be approximately 165.19 g/mol (C9H11NO2). The presence of both the pyrrolidinone and furan rings suggests moderate lipophilicity, which could influence membrane permeability and bioavailability in biological systems.

Stereochemistry Considerations

The compound contains a stereogenic center at position 5, indicating potential for optical isomerism. This stereochemical aspect is significant as different stereoisomers of related compounds have shown varying biological activities. For instance, in the case of structurally similar compounds, the S-forms have demonstrated lower IC50 values compared to R-forms in biological assays . This suggests that the stereochemistry of 4-(Furan-2-yl)-5-methylpyrrolidin-2-one could significantly influence its biochemical interactions and therapeutic potential.

Synthesis Pathways

Key Synthetic Steps

The synthesis might involve:

  • Preparation of a suitably substituted furan intermediate

  • Coupling with a pyrrolidine precursor

  • Introduction of the methyl group at position 5

  • Oxidation steps to form the ketone functionality at position 2

Monitoring techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) would be essential to ensure reaction progress and product purity.

Comparative Analysis with Structurally Related Compounds

Structural Analogs

Table 1: Comparison of 4-(Furan-2-yl)-5-methylpyrrolidin-2-one with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
4-(Furan-2-yl)-5-methylpyrrolidin-2-oneC9H11NO2165.19 (estimated)Target compound
4-Amino-5-(furan-2-yl)-1-methylpyrrolidin-2-oneC9H12N2O2180.20Contains amino group at position 4 instead of hydrogen; methyl group at position 1 instead of position 5
5-(Furan-2-yl)pyrrolidin-2-oneC8H9NO2151.16Lacks methyl substituent; furan at position 5 instead of position 4
5-(hydroxy-diphenyl-methyl)-pyrrolidin-2-oneC17H17NO2267.32Contains hydroxy-diphenyl-methyl group instead of furan-2-yl and methyl groups

Structure-Activity Relationships

The structure-activity relationship (SAR) studies of related compounds provide valuable insights into how structural modifications affect biological activity. For instance, in furanylmethylpyrrolidine-based compounds, the position and nature of substituents on the aromatic rings significantly influence their inhibitory activity against targets such as ST2/IL-33 binding .

The presence of electron-donating or electron-withdrawing groups at specific positions alters the electron density distribution and consequently affects binding affinity. In some cases, substituents at the ortho position have shown optimal activity, while para-substituted analogs demonstrated varied efficacy depending on the functional group .

Analytical Methods for Characterization

Spectroscopic Techniques

Characterization of 4-(Furan-2-yl)-5-methylpyrrolidin-2-one would typically involve multiple analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and determination of stereochemistry

  • Mass Spectrometry: For molecular weight confirmation and fragmentation pattern analysis

  • Infrared Spectroscopy: For identification of functional groups

  • X-ray Crystallography: For definitive confirmation of three-dimensional structure

Chromatographic Methods

Purity assessment and separation would likely involve:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC)

  • Thin-Layer Chromatography (TLC)

These techniques would be essential for monitoring synthesis reactions and ensuring the purity of the final compound.

Research Findings from Related Compounds

Biological Activity Data

Table 2: Biological Activity of Structurally Related Compounds

CompoundBiological TargetActivity (IC50)Reference
iST2-1 (o-NO2 substitution)ST2/IL-33 binding46.65 ± 5.07 μM
Compound 3b (p-NO2 substitution)ST2/IL-33 binding22.14 ± 12.27 μM
Compound 14e (o-NO2, p-CH3 substitution)ST2/IL-33 binding7.77 μM
Compound 19b (S-form of related compound)ST2/IL-33 bindingLower IC50 than R-form

The data from these related compounds suggest that the position and nature of substituents significantly impact biological activity. The presence of nitro groups at strategic positions enhances inhibitory activity, while stereochemistry also plays a crucial role in determining potency .

Mechanism Studies

Research on related compounds indicates that their mechanism of action often involves interaction with specific receptors or enzymes. For example, some furan-containing compounds disrupt protein-protein interactions or inhibit enzymatic activity by binding to active sites .

Studies on similar compounds have shown that they can modulate immune responses by interfering with cytokine-receptor interactions. This mechanism has therapeutic relevance in conditions characterized by dysregulated immune activation, such as graft-versus-host disease .

Structure-Based Drug Design Implications

Pharmacophore Analysis

The structural elements of 4-(Furan-2-yl)-5-methylpyrrolidin-2-one that contribute to its potential biological activity include:

  • The pyrrolidinone ring: Provides a rigid framework and hydrogen bonding capabilities

  • The furan ring: Offers aromatic character and electron density for target interaction

  • The methyl substituent: Adds hydrophobicity and may influence binding orientation

Molecular Docking Studies

Computational approaches such as molecular docking would be valuable for predicting the binding modes of 4-(Furan-2-yl)-5-methylpyrrolidin-2-one with potential targets. These studies could provide insights into key interactions and guide structural modifications to enhance potency and selectivity.

The effects of stereochemistry on binding affinity, as observed in related compounds, underscore the importance of considering three-dimensional structure in drug design efforts .

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